molecular formula C14H14BrFN4 B15116690 5-Bromo-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

5-Bromo-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B15116690
M. Wt: 337.19 g/mol
InChI Key: MDNBEBKGQRFTPS-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine: is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperazine ring substituted with a 2-fluorophenyl group at the 4th position. The unique structure of this compound makes it a valuable entity in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Piperazine Substitution: The piperazine ring substituted with a 2-fluorophenyl group can be synthesized separately and then coupled with the brominated pyrimidine core using nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.

    Coupling Reactions: The piperazine ring can engage in coupling reactions with other aromatic or heteroaromatic compounds, expanding the chemical diversity of the molecule.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups attached to the piperazine ring.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex molecules with potential biological activity.

    Catalysis: It can be used as a ligand in catalytic systems for various organic transformations.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

Medicine:

    Drug Development: 5-Bromo-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(4-morpholino)pyrimidine
  • 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
  • 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine

Comparison:

  • Structural Differences: While these compounds share the brominated pyrimidine core, they differ in the substituents attached to the piperazine or other heterocyclic rings.
  • Unique Properties: 5-Bromo-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 2-fluorophenyl group, which can influence its biological activity and chemical reactivity.
  • Applications: The specific applications of each compound vary based on their structural differences. For example, the presence of different substituents can affect their binding affinity to biological targets, making them suitable for different therapeutic or industrial applications.

Properties

Molecular Formula

C14H14BrFN4

Molecular Weight

337.19 g/mol

IUPAC Name

5-bromo-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C14H14BrFN4/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-4-2-1-3-12(13)16/h1-4,9-10H,5-8H2

InChI Key

MDNBEBKGQRFTPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=C(C=N3)Br

Origin of Product

United States

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